

Phenethyl Ferulate for Neuroprotection: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Phenethyl ferulate	
Cat. No.:	B10825173	Get Quote

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Introduction

Phenethyl ferulate (PF) is a naturally occurring phenolic compound found in various plants, including Notopterygii Rhizoma et Radix, a traditional Chinese medicine. It is an ester formed from phenethyl alcohol and ferulic acid. Emerging research has highlighted PF and its parent compound, ferulic acid, as promising neuroprotective agents. Their therapeutic potential stems from potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making them attractive candidates for mitigating neuronal damage in a range of neurodegenerative diseases.[1][2][3] This document provides a comprehensive overview of the mechanisms of action of **phenethyl ferulate**, its application in various disease models, and detailed protocols for its experimental evaluation.

Section 1: Mechanisms of Neuroprotection

Phenethyl ferulate exerts its neuroprotective effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and programmed cell death.

Anti-Inflammatory Effects via NF-kB Inhibition

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. [3] **Phenethyl ferulate** has been shown to be a potent inhibitor of the nuclear factor kappa-B (NF-kB) signaling pathway, a central regulator of inflammation. [4][5] In response to

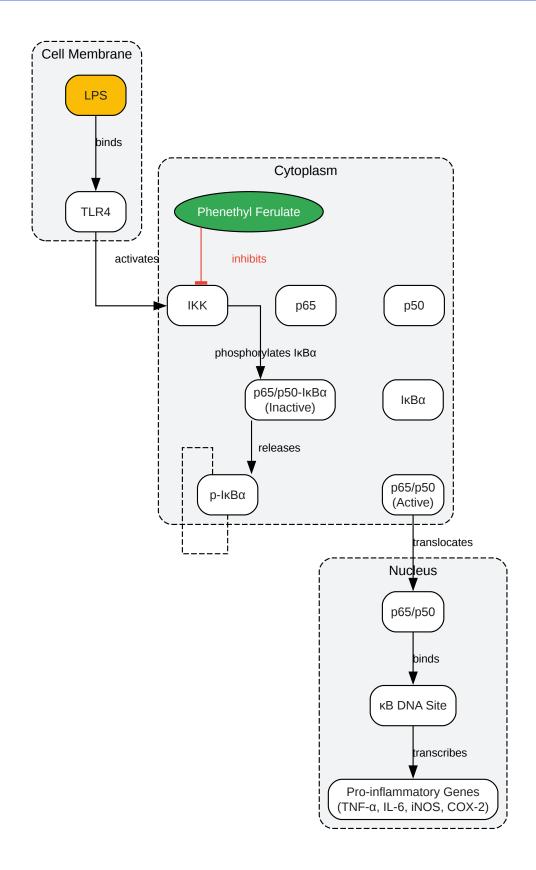




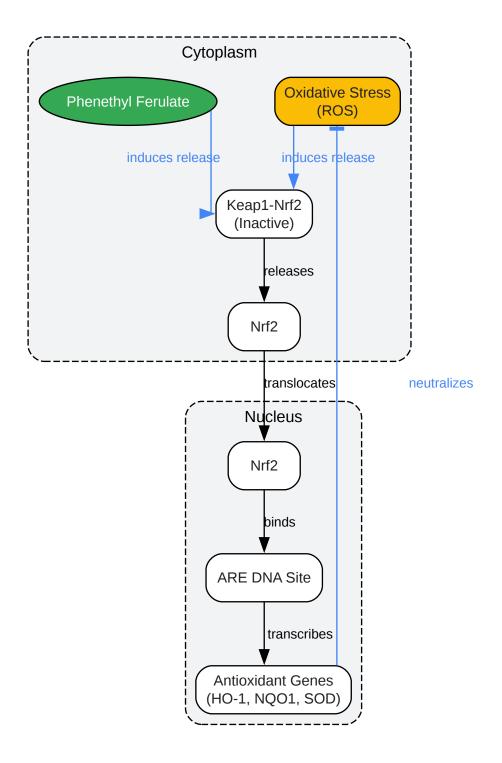


inflammatory stimuli like lipopolysaccharide (LPS), PF suppresses the phosphorylation of I κ B- α , which prevents the nuclear translocation of the p65 subunit of NF- κ B.[4][5] This blockade inhibits the transcription of pro-inflammatory genes, thereby reducing the production of inflammatory mediators such as TNF- α , IL-1 β , IL-6, iNOS, and COX-2.[4][5][6]

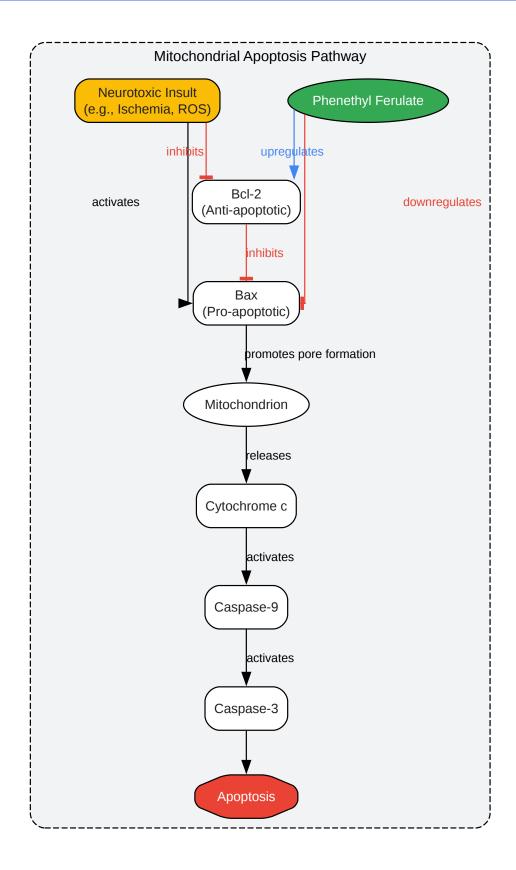




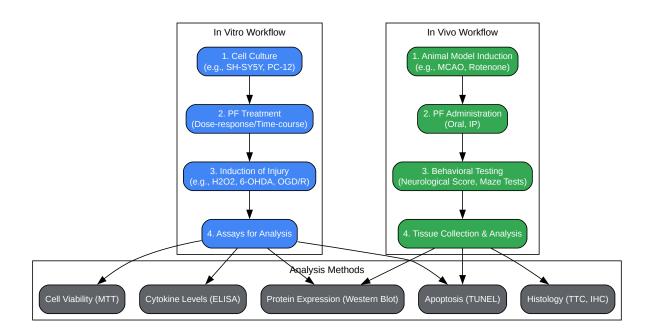












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